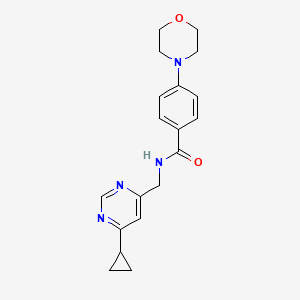

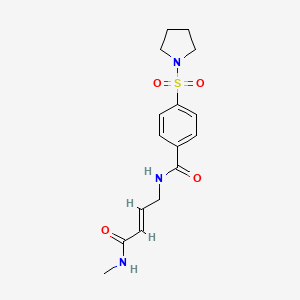

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide, also known as CX614, is a potent positive allosteric modulator of AMPA receptors. It was first synthesized in 1997 by a team of scientists at Cortex Pharmaceuticals. CX614 has been extensively studied for its potential therapeutic applications in treating various neurological disorders, including stroke, traumatic brain injury, and epilepsy.

Scientific Research Applications

Catalytic Applications

- The synthesis of new moisture-sensitive imine-functionalized N-heterocyclic carbene (NHC) precursor salts, leading to the creation of air-stable Co(III) complexes. These complexes were used in the catalytic transfer hydrogenation (CTH) of ketones, achieving significant conversions and high turnover frequencies, suggesting their potential as efficient catalysts in organic synthesis (Abubakar & Bala, 2020).

Material Science

- The study of 1-(2-ethylamino)-2-methylimidazoline and its derivatives as corrosion inhibitors for carbon steel in acid media. Experimental results suggested that imidazoline is an efficient corrosion inhibitor, highlighting its potential in protecting materials from corrosion (Cruz et al., 2004).

Drug Design and Development

- N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide was identified as a full antagonist of the androgen receptor, showing excellent in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC). This research demonstrates the application of imidazole derivatives in developing new therapeutic agents for cancer treatment (Linton et al., 2011).

Synthesis and Chemical Transformations

- The use of imidazol-2-ylidenes (N-heterocyclic carbenes) as efficient catalysts in the transesterification of esters and alcohols. This study presents an important application in organic synthesis, showcasing the versatility of NHC catalysts in mediating acylation reactions (Grasa et al., 2003).

properties

IUPAC Name |

N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-imidazol-1-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2/c21-15(18-8-4-11-20-12-10-17-13-20)16(22)19-9-7-14-5-2-1-3-6-14/h5,10,12-13H,1-4,6-9,11H2,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTESYZXJQSHYPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-N-cyclopropyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2422415.png)

![1-(2,3-Dimethoxyphenyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2422420.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-fluorophenyl)amino]pyridine-3-carboxylate](/img/structure/B2422423.png)

![N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2422424.png)

![7-Methylene-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2422426.png)

![Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B2422427.png)

![5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2422430.png)

![Ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2422431.png)